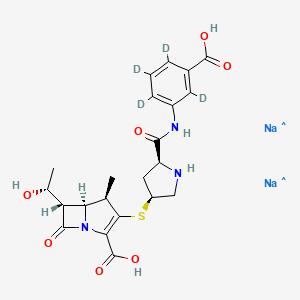

Ertapenem-d4 (disodium)

Description

Overview of Carbapenem (B1253116) Antibiotics in Biochemical Contexts

Carbapenems are a class of β-lactam antibiotics that possess an exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govijbcp.com They are often considered "last-resort" antibiotics for treating severe or multidrug-resistant infections. nih.govnih.gov Their unique structure, characterized by a carbapenem fused to a β-lactam ring, confers relative resistance to hydrolysis by most β-lactamase enzymes. nih.govijbcp.com Carbapenems function by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. ijbcp.com

Ertapenem (B1671056) is a long-acting carbapenem with a broad spectrum of anti-anaerobic activity. medchemexpress.com A key structural feature of ertapenem and other advanced carbapenems is the presence of a 1β-methyl group, which provides protection against degradation by human renal dehydropeptidase-I. nih.gov

Rationale for Deuteration of Ertapenem: Academic and Research Utility

The deuteration of ertapenem to create Ertapenem-d4 (disodium) serves specific and critical functions in academic and research settings. This stable isotope-labeled analog of ertapenem is primarily utilized as an internal standard in analytical and pharmacokinetic research. veeprho.com Its application significantly enhances the accuracy and reliability of quantitative analyses. veeprho.commusechem.com

The substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. symeres.com This effect is a powerful tool for investigating reaction mechanisms, particularly in the study of drug metabolism. symeres.comresearchgate.net By observing changes in reaction rates upon deuteration at specific molecular positions, researchers can deduce which bonds are broken or formed during the rate-limiting step of a metabolic transformation. frontiersin.org While the direct study of KIE with Ertapenem-d4 is not extensively documented in the provided results, the principle is a fundamental reason for creating deuterated compounds for mechanistic studies in drug development. symeres.comnih.gov

The most prominent and well-documented application of Ertapenem-d4 (disodium) is its use as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comnih.govasm.orgresearchgate.net Internal standards are essential for correcting for variability during sample preparation and analysis, such as extraction losses, injection volume differences, and ionization suppression or enhancement in the mass spectrometer. texilajournal.comscispace.com

Ertapenem-d4 is considered an ideal internal standard for ertapenem quantification because it is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). scioninstruments.comaptochem.com This allows it to co-elute with ertapenem during chromatography and experience similar ionization effects, leading to highly accurate and precise measurements. texilajournal.comaptochem.com

Several studies have developed and validated robust LC-MS/MS methods for quantifying ertapenem in biological matrices like human plasma and serum, utilizing Ertapenem-d4 as the internal standard. nih.govwalshmedicalmedia.comnih.gov These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality control of ertapenem formulations. nih.govnih.govresearchgate.nettandfonline.com

The table below summarizes the key parameters from a validated LC-MS/MS method using Ertapenem-d4 as an internal standard for the quantification of ertapenem in human plasma. nih.gov

| Parameter | Result |

| Linearity Range | 0.1 to 125 mg/liter |

| Accuracy | -2.4% to 10.3% |

| Within-run CV | 2.7% to 11.8% |

| Between-run CV | 0% to 8.4% |

| Freeze-thaw Stability Bias | -3.3% and 0.1% |

| 96h Storage Stability Bias (4°C) | -4.3% to 5.6% |

| 24h Storage Stability Bias (Room Temp) | -10.7% to -14.8% |

| Autosampler Stability Bias | -2.9% to -10.0% |

This data demonstrates the high level of precision and accuracy achievable with methods employing Ertapenem-d4 as an internal standard. nih.gov The development of such reliable analytical methods is a testament to the critical role of deuterated compounds in modern pharmaceutical analysis. walshmedicalmedia.comnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H25N3Na2O7S |

|---|---|

Molecular Weight |

525.5 g/mol |

InChI |

InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/t9-,10-,13+,14+,15-,16-;;/m1../s1/i3D,4D,5D,6D;; |

InChI Key |

ICBBVMASSIBEJY-HZCFKPICSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])NC(=O)[C@@H]2C[C@@H](CN2)SC3=C(N4[C@H]([C@H]3C)[C@H](C4=O)[C@@H](C)O)C(=O)O)[2H])C(=O)O)[2H].[Na].[Na] |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O.[Na].[Na] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies

Retrosynthetic Analysis for Ertapenem-d4 (Disodium)

A retrosynthetic analysis of Ertapenem-d4 (disodium) (1) reveals three key fragments: the carbapenem (B1253116) core (a β-methylcarbapenem enolphosphate precursor), a deuterated side chain, and the protecting groups. The primary disconnection point is the thiol-ene coupling between the carbapenem core and the pyrrolidine-based thiol side chain. nih.govacs.orgresearchgate.net This leads to the deuterated side chain precursor (2) and the protected carbapenem core (3).

The deuterated side chain (2) can be further disconnected at the amide bond, yielding a deuterated 3-aminobenzoic acid derivative (4) and a protected (2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid derivative (5). acs.orgnih.gov The synthesis of the non-deuterated version of this side chain often starts from trans-4-hydroxy-L-proline. researchgate.netacs.orgresearchgate.net Therefore, the introduction of deuterium (B1214612) atoms is strategically focused on the 3-aminobenzoic acid moiety.

Figure 1: Retrosynthetic Analysis of Ertapenem-d4 (Disodium)

Strategies for Deuterium Incorporation

The synthesis of Ertapenem-d4 (disodium) necessitates the introduction of four deuterium atoms onto the benzoic acid portion of the side chain. Several strategies can be employed to achieve this isotopic labeling.

Site-Specific Deuteration Approaches

Site-specific deuteration aims to introduce deuterium at precise locations within a molecule. For Ertapenem-d4, this involves the deuteration of the aromatic ring of the 3-aminobenzoic acid precursor. acs.orgacademie-sciences.fr While challenging, methods involving ortho-directing groups can facilitate selective deuteration. nih.gov However, for a tetra-deuterated analog, a more comprehensive deuteration of the aromatic ring is required.

Deuterium Exchange Reactions and Catalysis

Hydrogen-deuterium (H-D) exchange reactions are a common method for introducing deuterium. These reactions are often catalyzed by transition metals such as palladium, platinum, or iridium. acs.orgacademie-sciences.fr For the synthesis of the deuterated 3-aminobenzoic acid precursor, catalytic H-D exchange using a suitable catalyst in the presence of a deuterium source like deuterium oxide (D₂O) is a viable approach. acs.orgnih.gov The choice of catalyst and reaction conditions is crucial to achieve high levels of deuterium incorporation without compromising the integrity of the starting material. For instance, palladium-catalyzed H-D exchange reactions have been shown to be effective for benzoic acid derivatives. acs.orgresearchgate.net

| Catalyst System | Deuterium Source | Substrate | Key Features |

| (Cp*IrCl₂)₂ | D₂O/CD₃OD | Benzoic Acid | High levels of deuterium incorporation with the addition of sodium acetate. acs.org |

| Pd/C | D₂O | Benzoic Acid Derivatives | Effective for H-D exchange on aromatic rings. researchgate.net |

| Photocatalyst (e.g., 4CzIPN) | D₂O | Aromatic Aldehydes | Radical-based approach for high deuteration levels. nih.gov |

Synthesis Utilizing Deuterated Precursors

An alternative and often more direct strategy is to utilize a commercially available or synthesized deuterated precursor. In this case, starting the synthesis of the side chain with 3-amino-d4-benzoic acid would directly incorporate the deuterium atoms into the final molecule. While this approach can simplify the later stages of the synthesis, the availability and cost of the deuterated starting material are key considerations. nih.govneulandlabs.com The synthesis of deuterated 3-aminobenzoic acid can be achieved through various methods, including the reduction of deuterated 3-nitrobenzoic acid.

Optimization of Synthetic Yields and Isotopic Purity

Optimizing the synthetic yield and ensuring high isotopic purity are critical aspects of producing Ertapenem-d4 (disodium) as a reference standard.

The isotopic purity of Ertapenem-d4 (disodium) must be accurately determined. This is typically achieved using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by observing the disappearance of signals corresponding to the replaced protons. ²H NMR can directly detect the incorporated deuterium atoms. rsc.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic distribution and confirming the mass of the deuterated compound. rsc.orgacs.orgnih.gov

Factors that can influence isotopic purity include the efficiency of the deuteration reaction and the potential for back-exchange of deuterium with hydrogen during subsequent reaction or purification steps. nih.gov Careful control of reaction conditions and the use of deuterated solvents when necessary can help maintain high isotopic enrichment. nih.gov

Scale-Up Considerations for Research and Reference Standard Production

The production of Ertapenem-d4 (disodium) for use as a research or reference standard requires careful consideration of scalability. While laboratory-scale synthesis may focus on proof-of-concept, larger-scale production necessitates robust and reproducible procedures. neulandlabs.commarketgrowthreports.com

Key considerations for scale-up include:

Process Safety and Efficiency: Reactions involving high pressure or temperature, which may be required for some H-D exchange methods, need to be carefully managed at a larger scale. One-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, can improve efficiency and reduce handling losses. acs.orgnih.gov

Purification and Isolation: The purification of the final product to meet the stringent purity requirements for a reference standard is a critical step. Methods like preparative HPLC are often employed for this purpose. nih.gov The stability of the compound during purification is also a key factor. acs.org

Good Manufacturing Practices (GMP): For the production of reference standards intended for regulated studies, adherence to GMP guidelines is essential to ensure quality and consistency.

The development of a scalable and cost-effective synthesis is crucial for the continued availability of high-purity Ertapenem-d4 (disodium) for its important role in pharmaceutical analysis.

Advanced Analytical Characterization and Method Development

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of deuterated compounds like Ertapenem-d4. It provides high-accuracy mass measurements, enabling the verification of the elemental composition and the successful incorporation of deuterium (B1214612) atoms.

The primary step in the characterization of Ertapenem-d4 is the determination of its accurate mass to confirm its elemental formula, C₂₂H₁₉D₄N₃O₇SNa₂. The presence of four deuterium atoms in place of four hydrogen atoms results in a predictable mass shift compared to the unlabeled Ertapenem (B1671056). HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the monoisotopic mass of the protonated molecule [M+H]⁺ with a high degree of precision, typically within 5 ppm.

The theoretically calculated monoisotopic mass of the free acid form of Ertapenem-d4 (C₂₂H₂₁D₄N₃O₇S) is 479.1664 atomic mass units (amu). In contrast, the unlabeled Ertapenem has a monoisotopic mass of 475.1413 amu. The observed mass difference of approximately 4.0251 amu in HRMS spectra confirms the incorporation of four deuterium atoms. The high mass accuracy of HRMS distinguishes the deuterated compound from other potential isobaric interferences, confirming both its identity and high isotopic purity. synzeal.comnucleosyn.com

Table 1: Theoretical Mass Data for Ertapenem and Ertapenem-d4 (Free Acid Form)

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (amu) |

| Ertapenem | C₂₂H₂₅N₃O₇S | 475.1413 |

| Ertapenem-d4 | C₂₂H₂₁D₄N₃O₇S | 479.1664 |

This table presents the theoretical monoisotopic masses, which are fundamental for accurate mass determination by HRMS.

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of Ertapenem-d4, which not only confirms the core structure but also pinpoints the location of the deuterium labels. In a typical LC-MS/MS experiment, the protonated precursor ion of Ertapenem-d4, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 480.2, is selected and subjected to collision-induced dissociation (CID). walshmedicalmedia.comoup.comnih.gov

The resulting product ions are characteristic of the molecule's structure. The deuterated label is specifically located on the 3-carboxyphenyl ring (3-Carboxyphenyl-2,4,5,6-d4). synzeal.com This strategic placement ensures that the deuterium atoms are not easily exchanged and are retained on a stable part of the molecule during ionization and fragmentation.

Commonly observed mass transitions for Ertapenem-d4 include m/z 480.2 → 436.1 and m/z 480.2 → 350.0. walshmedicalmedia.comoup.comnih.govnih.govresearchgate.net The transition to m/z 436.1 corresponds to the neutral loss of CO₂ (44 Da) from the precursor ion, a characteristic fragmentation for carboxylic acids. The transition to m/z 350.0 indicates a more complex fragmentation of the core structure. The mass shifts in these fragments compared to unlabeled Ertapenem (e.g., m/z 476.2 → 432.1) confirm that the deuterium labels are intact on the fragment ions, verifying their location on the phenyl ring moiety. walshmedicalmedia.comoup.com

Table 2: Key MS/MS Transitions for Ertapenem-d4

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode | Analytical Purpose |

| ~480.1 - 480.2 | ~436.1 | 10 - 15 | ESI+ | Quantification walshmedicalmedia.comoup.comnih.gov |

| ~480.2 | ~350.0 | 15 | ESI+ | Quantification/Confirmation nih.govresearchgate.net |

This table summarizes the multiple reaction monitoring (MRM) transitions commonly used in LC-MS/MS methods for the specific detection and quantification of Ertapenem-d4. ESI+ refers to positive electrospray ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Deuterium Placement Analysis

NMR spectroscopy is a powerful, non-destructive technique used to confirm the precise chemical structure, stereochemistry, and exact position of isotopic labels in a molecule.

While specific spectral data for Ertapenem-d4 is not widely published, the application of NMR techniques follows established principles.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Ertapenem-d4, the signals corresponding to the protons on the aromatic ring at positions 2, 4, 5, and 6 would be absent. synzeal.com This disappearance provides direct evidence of successful deuteration at these specific sites. The integration of the remaining proton signals would also change relative to the unlabeled compound, further confirming the molecular structure. The complex coupling patterns of the protons on the carbapenem (B1253116) core and pyrrolidine (B122466) ring can be analyzed to confirm the relative stereochemistry of the molecule, which is critical for its function. nih.govresearchgate.netnih.gov

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides complementary information. The carbon atoms directly bonded to deuterium (C-D) exhibit characteristic changes. Their resonance signals are typically triplets (due to C-D coupling) and are shifted to a slightly higher field (upfield) compared to the corresponding C-H signals in the unlabeled compound. Furthermore, the intensity of these signals is significantly lower. rsc.org Predicted ¹³C NMR spectra for unlabeled Ertapenem show a complex array of signals, and comparison with the experimental spectrum of Ertapenem-d4 would confirm the label positions. hmdb.ca

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals. An HSQC spectrum, which correlates directly bonded protons and carbons, would show a lack of correlation for the deuterated carbon positions in the aromatic ring, providing definitive proof of deuterium placement.

²H NMR (Deuterium NMR) is a specialized technique that directly observes the deuterium nuclei. A ²H NMR spectrum of Ertapenem-d4 would show signals only for the incorporated deuterium atoms. The chemical shifts of these signals would correspond to the electronic environment of the deuterated positions on the aromatic ring. This method provides an unequivocal confirmation of the presence and location of the labels and can also be used to assess isotopic enrichment quantitatively.

Chromatographic Method Development for Purity and Quantitative Analysis

Ertapenem-d4 (disodium) is primarily used as an internal standard in chromatographic assays designed to quantify Ertapenem in biological matrices. veeprho.com The development of a robust and reliable chromatographic method is therefore essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. walshmedicalmedia.comnih.govresearchgate.netresearchgate.net

Developed methods focus on achieving good chromatographic resolution, sensitivity, and high throughput. A key aspect is ensuring that Ertapenem-d4 co-elutes with or elutes very close to the unlabeled Ertapenem to effectively compensate for matrix effects and variations in sample preparation and injection volume. nih.govscispace.com

Table 3: Typical LC-MS/MS Method Parameters for Ertapenem Analysis using Ertapenem-d4

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) walshmedicalmedia.comoup.com |

| Mobile Phase A | Water with 0.1% Formic Acid oup.comresearchgate.net |

| Mobile Phase B | Acetonitrile or Methanol walshmedicalmedia.comnih.govresearchgate.net |

| Elution | Gradient elution oup.com |

| Flow Rate | ~0.4 - 0.5 mL/min oup.comresearchgate.net |

| Run Time | 2 - 5 minutes walshmedicalmedia.comresearchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) walshmedicalmedia.comnih.govnih.gov |

| Internal Standard | Ertapenem-d4 (disodium) walshmedicalmedia.comnih.govresearchgate.netresearchgate.net |

This table outlines a representative set of conditions for a rapid and sensitive LC-MS/MS method for quantifying Ertapenem.

The validation of these analytical methods is performed according to regulatory guidelines and includes the assessment of linearity, accuracy, precision, selectivity, and stability. nih.govasm.orgjaper.in For instance, a validated method demonstrated excellent linearity over a concentration range of 0.1 to 125 mg/L, with accuracy ranging from -2.4% to 10.3% and within-run coefficients of variation (CV) from 2.7% to 11.8%. nih.govnih.gov The stability of Ertapenem-d4 in solution and under various storage conditions is also thoroughly evaluated to ensure reliable quantitative results. walshmedicalmedia.comnih.gov

Table 4: Summary of a Validated Bioanalytical Method Performance

| Validation Parameter | Result |

| Linearity (Range) | 0.1 - 125 mg/L (r² > 0.99) nih.govnih.gov |

| Accuracy (% Bias) | -2.4% to 10.3% nih.gov |

| Within-Run Precision (% CV) | 2.7% to 11.8% nih.gov |

| Between-Run Precision (% CV) | 0% to 8.4% nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.1 mg/L nih.govresearchgate.net |

| Autosampler Stability (6°C) | Stable up to 20 hours walshmedicalmedia.com |

| Freeze-Thaw Stability | Stable for at least 3 cycles walshmedicalmedia.com |

This table showcases key performance characteristics from a validated LC-MS/MS method, highlighting the robustness and reliability of using Ertapenem-d4 as an internal standard.

Liquid Chromatography (LC) Method Development (e.g., HPLC, UHPLC)

The development of liquid chromatography methods for Ertapenem-d4 (disodium) and its parent compound, Ertapenem, has been a focus of numerous studies to ensure accurate analysis in various biological matrices. japer.innih.govjst.org.in High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques employed for this purpose. japer.innih.gov

Method development often begins with the selection of an appropriate stationary phase, with C18 columns being a common choice for reversed-phase chromatography. japer.injst.org.in For instance, a Kromasil C18 column (250 x 4.6 mm, 5 µm particle size) has been successfully used. jst.org.in The mobile phase composition is another critical parameter that is optimized to achieve the desired separation and peak shape. A typical mobile phase might consist of a mixture of an aqueous buffer, such as potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate, and an organic modifier like acetonitrile. jst.org.innih.gov The pH of the aqueous component is also carefully controlled, for example, at pH 6.5, to ensure the stability and ionization state of the analyte. japer.in

Flow rates are adjusted to achieve optimal separation within a reasonable run time. For HPLC methods, flow rates are typically in the range of 1.0 to 1.5 ml/min, while UHPLC methods, utilizing smaller particle size columns (e.g., 1.7 µm), can operate at lower flow rates, such as 0.5 mL/min, leading to faster analysis times. jst.org.innih.gov Detection is commonly performed using a UV detector, with wavelengths around 295 nm or 310 nm being effective for Ertapenem and its deuterated standard. japer.injst.org.in

The following table provides an example of HPLC method parameters for Ertapenem analysis:

| Parameter | Condition |

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.01M Potassium di-hydrogen phosphate : Water : Acetonitrile (25:50:25 v/v) |

| Flow Rate | 1.5 ml/min |

| Detection | UV at 295 nm |

| Injection Volume | 20 µl |

| Run Time | 15 min |

| Data sourced from a study on the estimation of Ertapenem in pharmaceutical formulations. jst.org.in |

The transition from HPLC to UHPLC offers advantages in terms of speed and efficiency, which is particularly beneficial for high-throughput analysis in research and clinical settings. nih.gov

Integration with Mass Spectrometry (LC-MS/MS) for Enhanced Selectivity and Sensitivity

For enhanced selectivity and sensitivity in the quantification of Ertapenem-d4 (disodium), liquid chromatography is frequently coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net This combination is particularly advantageous for analyzing complex biological matrices like human plasma, where high specificity is required to differentiate the analyte from endogenous components. nih.govscispace.com

In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI) in positive mode. researchgate.net The mass spectrometer is then operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. researchgate.net For Ertapenem and its deuterated internal standard, specific precursor-to-product ion transitions are monitored. For example, a mass transition of m/z 476.2 → 346.0/432.2 has been used for Ertapenem, while a transition of m/z 480.2 → 350.0 is monitored for Ertapenem-d4. researchgate.net

The use of a deuterated internal standard like Ertapenem-d4 is crucial in LC-MS/MS analysis. nih.gov It compensates for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision of the method. nih.govscispace.com The development of LC-MS/MS methods often involves a simple sample preparation step, such as protein precipitation with an organic solvent like methanol, which makes the procedure rapid and suitable for high-throughput applications. nih.govresearchgate.net

A key advantage of LC-MS/MS is its ability to achieve very low limits of quantification, which is essential for pharmacokinetic studies where drug concentrations can be very low. nih.gov

Rigorous Validation of Analytical Methods for Research Applications

The validation of analytical methods is a critical step to ensure their reliability and suitability for their intended purpose in a research environment. japer.innih.govresearchgate.net This process involves a comprehensive evaluation of several key parameters to demonstrate that the method is accurate, precise, and specific for the quantification of Ertapenem-d4 (disodium). japer.infda.gov

Specificity, Selectivity, and Interference Assessment

Specificity and selectivity are fundamental aspects of method validation, ensuring that the analytical method can unequivocally measure the analyte of interest without interference from other components in the sample matrix. japer.inresearchgate.netfda.gov In the context of Ertapenem-d4 analysis, this involves demonstrating that no endogenous substances or other compounds present in the biological sample, such as plasma, co-elute or interfere with the detection of the analyte and its internal standard. japer.innih.gov

To assess selectivity, blank samples from multiple sources (e.g., six different lots of human plasma) are analyzed to check for any interfering peaks at the retention times of Ertapenem and Ertapenem-d4. japer.innih.gov The absence of such peaks confirms the specificity of the method. nih.gov In LC-MS/MS methods, the high selectivity is further ensured by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. researchgate.net Any potential for carry-over contamination is also investigated to ensure that residual analyte from a previous injection does not affect the subsequent analysis. researchgate.net

Linearity, Range, and Calibration Curve Performance

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. japer.innih.govjst.org.inresearchgate.net For the quantification of Ertapenem-d4, establishing a linear relationship between the analyte concentration and the instrument response is crucial for accurate measurements. researchgate.netscispace.com

A calibration curve is constructed by analyzing a series of standards with known concentrations. nih.gov For instance, a calibration curve for Ertapenem in human plasma has been shown to be linear over a range of 0.1 to 125 mg/L. nih.gov The performance of the calibration curve is evaluated by its correlation coefficient (r²) or coefficient of determination, which should ideally be close to 1. jst.org.in A correlation coefficient of 0.9995 has been reported for an HPLC method for Ertapenem, indicating a strong linear relationship. jst.org.in

The calibration model is typically based on a linear regression analysis of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. japer.in The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision. fda.gov

The following table summarizes the linearity data from a validated LC-MS/MS method for Ertapenem:

| Parameter | Value |

| Linearity Range | 0.1 - 125 mg/L |

| Correlation Coefficient (r²) | 0.9988 |

| Slope (average ± SD) | 0.487 ± 0.00519 |

| Intercept (average ± SD) | 0.0149 ± 0.0257 |

| Data from a study on the quantification and validation of Ertapenem using LC-MS/MS. nih.gov |

Accuracy, Precision, and Limits of Detection/Quantification

Accuracy and precision are critical parameters in method validation that define the reliability and reproducibility of the analytical results. japer.innih.govresearchgate.net The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. fda.gov

Accuracy is often expressed as the percentage of recovery of a known amount of analyte added to the sample or as the percent bias from the nominal concentration. nih.govfda.gov For Ertapenem, accuracy has been reported to be within the range of 91.0% to 102.0% for an HPLC method and between -2.4% and 10.3% bias for an LC-MS/MS method. japer.innih.gov

Precision is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). japer.in It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For Ertapenem analysis, intra-day CVs have been reported to be between 0.56% and 2.32%, and inter-day CVs have shown similar low variability. japer.in An LC-MS/MS method reported within-run CVs ranging from 2.7% to 11.8% and between-run CVs from 0% to 8.4%. nih.gov

The limit of detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jst.org.in The limit of quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. japer.injst.org.in For an HPLC method, the LOD for Ertapenem was found to be 20 µg/ml, and the LOQ was 50 µg/ml. jst.org.in A more sensitive LC-MS/MS method established a lower limit of quantification (LLOQ) of 0.1 mg/L for Ertapenem in human plasma. nih.gov

The table below presents a summary of accuracy and precision data for an Ertapenem analytical method:

| QC Level | Accuracy (% Bias) | Within-Run Precision (%CV) | Between-Run Precision (%CV) |

| Low | -2.4% to 10.3% | 2.7% to 11.8% | 0% to 8.4% |

| Medium | -2.4% to 10.3% | 2.7% to 11.8% | 0% to 8.4% |

| High | -2.4% to 10.3% | 2.7% to 11.8% | 0% to 8.4% |

| Data compiled from a validation study of an LC-MS/MS method for Ertapenem. nih.gov |

Robustness and System Suitability in Research Environments

Robustness and system suitability are essential components of method validation that ensure the reliability and consistent performance of an analytical method during routine use in a research environment. fda.govomicsonline.org

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. fda.govomicsonline.org This evaluation is typically conducted during the development phase to identify critical parameters that could influence the method's performance. omicsonline.org For liquid chromatography methods, these parameters may include the pH of the mobile phase, mobile phase composition, different columns (from different lots or suppliers), temperature, and flow rate. fda.gov By understanding the effect of these variations, appropriate control measures can be implemented, or precautionary statements can be included in the analytical procedure. fda.gov

Pre Clinical Mechanistic Investigations in Vitro and in Silico

Molecular Interactions with Bacterial Penicillin-Binding Proteins (PBPs)

The bactericidal activity of ertapenem (B1671056) is a direct result of its covalent binding to essential penicillin-binding proteins (PBPs). drugbank.com These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By acylating the active-site serine residue of PBPs, ertapenem inactivates these enzymes, leading to a compromised cell wall, osmotic instability, and ultimately, cell lysis. oup.com

Ertapenem demonstrates a strong and often preferential binding affinity for the essential high-molecular-weight PBPs in susceptible organisms. In Escherichia coli, it exhibits a potent affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with particularly strong, preferential binding to PBP2 and PBP3. drugbank.com The concentration of ertapenem required to inhibit the binding of radiolabeled penicillin by 50% (IC50) highlights its potent activity against these key targets. oup.com

In contrast, its activity against Pseudomonas aeruginosa is weaker, which is reflected in PBP occupancy studies. In intact P. aeruginosa cells, ertapenem achieves the lowest PBP occupancy among tested carbapenems, with only PBP4 being consistently inhibited. The occupancy of other key PBPs such as PBP1a, PBP1b, and PBP2 remains low. asm.org For other species, such as Mycobacterium tuberculosis, ertapenem is a highly effective inactivator of L,D-transpeptidase LdtMt1, an enzyme involved in the unique 3→3 peptidoglycan cross-linking in this organism. asm.org

| Organism | PBP Target | Binding Affinity (IC50, mg/L) |

|---|---|---|

| Escherichia coli | PBP2 | 0.01 |

| Escherichia coli | PBP3 | 0.04 |

The inhibition of PBPs by ertapenem follows a multi-step kinetic process, beginning with the formation of a non-covalent Michaelis complex, followed by the acylation of the enzyme's active site. The efficiency of this acylation (defined by the second-order rate constant k_inact_/K_i_ or k₂/K_d_) determines the antibiotic's potency. oup.com

While specific acylation efficiency constants for ertapenem against PBPs of common pathogens like E. coli are not widely reported, kinetic studies on other organisms provide valuable insight. For instance, in studies with the L,D-transpeptidase LdtMt1 from M. tuberculosis, ertapenem was found to be the most efficient inactivator among several tested carbapenems. The inactivation process involves rapid non-covalent binding followed by an acylation step that is significantly faster than the dissociation of the non-covalent complex, effectively ensuring irreversible inhibition. asm.org Similarly, kinetic analyses of Staphylococcus aureus PBP1 reveal that ertapenem demonstrates a high acylation rate and strong affinity. nih.gov This efficient and stable acylation prevents the enzyme from performing its function in cell wall synthesis, leading to the bactericidal effect. oup.com

In Vitro Stability and Hydrolysis Resistance Against Beta-Lactamases

A key feature of ertapenem is its stability against hydrolysis by a wide array of β-lactamase enzymes, which are a primary mechanism of resistance to β-lactam antibiotics. drugbank.com Its structure, particularly the 1-β methyl group, confers resistance to dehydropeptidase-I (DHP-I) in the human kidney, but it also contributes to its stability against bacterial enzymes.

Ertapenem remains highly active against bacteria producing many common β-lactamases, as shown in the table below. However, it is not stable against hydrolysis by metallo-β-lactamases (MBLs) and certain class D carbapenemases. drugbank.com

| β-Lactamase Class | Example Enzymes | Ertapenem Stability |

|---|---|---|

| Class A Penicillinases | TEM, SHV | Stable |

| Class A ESBLs | CTX-M, TEM/SHV variants | Stable |

| Class C Cephalosporinases | AmpC | Stable |

| Class B Metallo-β-Lactamases | NDM, VIM, IMP | Hydrolyzed |

| Class D Carbapenemases | OXA-48 | Hydrolyzed |

When ertapenem is hydrolyzed by β-lactamases, the primary mechanism is the cleavage of the amide bond within the β-lactam ring. This reaction incorporates a molecule of water, resulting in a hydrolyzed product with a mass increase of 18 Daltons. This can be readily detected using mass spectrometry, where the parent mass-to-charge ratio (m/z) of ertapenem (approx. 476) shifts to that of the hydrolyzed product (approx. 494). nih.govresearchgate.net

Further fragmentation of this primary hydrolyzed product can occur, leading to decarboxylated forms and various salt adducts. researchgate.net Research on class D carbapenemases, such as OXA-48, has revealed an alternative degradation pathway where ertapenem is first converted into an isomeric β-lactone product. This lactone is subsequently hydrolyzed to the same ring-opened final product. researchgate.net

Computational Modeling and Molecular Dynamics Simulations of Binding

Computational methods provide a powerful lens for examining the precise molecular interactions between ertapenem and its PBP targets at an atomic level.

While numerous general docking studies exist for β-lactams, the most definitive insights come from X-ray crystallography. The crystal structure of ertapenem in an acyl-enzyme complex with PBP1 from Staphylococcus aureus has been resolved. nih.gov This structural data reveals that the PBP1 active site is readily accessible to the antibiotic. Upon binding, the β-lactam ring is opened, and a covalent bond is formed between the ertapenem carbonyl carbon and the catalytic serine residue of PBP1. The interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions between the side chains of ertapenem and the amino acid residues lining the active site pocket. These detailed structural insights confirm the molecular basis of its inhibitory action and provide a foundation for understanding its potent activity against susceptible pathogens. nih.gov

Membrane Permeability and Transport Studies in Artificial or Cell-Based In Vitro Systems

The ability of an antibiotic to reach its target is paramount for its efficacy. For Gram-negative bacteria, the outer membrane presents a significant barrier that must be traversed. The permeability of Ertapenem across this membrane is a critical factor in its activity against these pathogens. While specific data from standardized in vitro permeability assays such as Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) for Ertapenem-d4 (disodium) are not available in the public domain, a substantial body of research has focused on the role of porin channels in the transport of Ertapenem across the bacterial outer membrane.

Porins are protein channels that facilitate the diffusion of hydrophilic molecules, including many antibiotics, into the periplasmic space of Gram-negative bacteria. nih.gov The primary porins involved in the uptake of carbapenems like Ertapenem are OmpC and OmpF in Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae. nih.govnih.gov Studies have consistently shown that alterations in the expression or function of these porins are a major mechanism of resistance to Ertapenem. oup.commdpi.com

In vitro studies using reconstituted proteoliposomes and planar lipid bilayers have been instrumental in dissecting the translocation of β-lactams across specific porin channels. nih.gov These experiments allow for the direct measurement of antibiotic flux in a controlled environment. While specific translocation rates for Ertapenem through OmpC and OmpF are not detailed in the available literature, the general consensus is that Ertapenem utilizes these channels for entry. The efficiency of this transport is influenced by the physicochemical properties of the antibiotic, such as size, charge, and hydrophilicity, as well as the specific characteristics of the porin channel, including its pore size and internal electrostatic field. nih.gov

Clinical isolates of Klebsiella and Enterobacter species with high-level resistance to Ertapenem frequently exhibit the loss of both major non-specific porins. oup.com The contribution of porin deficiency to Ertapenem resistance has been confirmed through complementation studies, where the restoration of functional porin genes in resistant isolates leads to a significant decrease in the minimum inhibitory concentrations (MICs) of the antibiotic. oup.com This demonstrates the critical role of these channels in Ertapenem's activity.

The following table summarizes findings from various studies on the role of porins in Ertapenem permeability and resistance.

| Bacterial Species | Porin(s) Investigated | Key Finding | Impact on Ertapenem Activity | Reference |

|---|---|---|---|---|

| Klebsiella pneumoniae, Enterobacter aerogenes | OmpK35, OmpK36 (OmpC/F homologs) | High-level ertapenem resistance (MICs ≥ 16 mg/L) consistently associated with the lack of both major porins. | Loss of porins leads to significantly reduced permeability and high-level resistance. | oup.com |

| Enterobacter cloacae | OmpC, OmpF | Variable patterns of OmpC and OmpF loss observed in isolates with lower-level ertapenem resistance. | Reduced porin expression contributes to decreased susceptibility. | oup.com |

| Escherichia coli | OmpC, OmpF | Frameshift alterations and premature stop codons in ompC and ompF are frequent in ertapenem-resistant clinical isolates. | Mutations leading to non-functional porins are a common mechanism of ertapenem resistance. | mdpi.com |

| General Enterobacteriaceae | OmpF, OmpC | OmpC porins generally have a smaller pore radius and higher cation-selectivity compared to OmpF porins, which can affect antibiotic translocation. | The relative expression of OmpF and OmpC can influence the overall permeability of β-lactams. | nih.gov |

It is important to note that while porin-mediated transport is crucial, other factors such as efflux pumps can also influence the intracellular concentration of antibiotics. However, for Ertapenem, studies suggest that efflux does not play a significant role in the resistance observed in some clinical isolates, further highlighting the primary importance of membrane permeability through porins. oup.com

Pharmacokinetic and Metabolic Studies Non Human Models and in Vitro Systems

In Vitro Metabolic Stability and Metabolite Identification

The metabolic fate of Ertapenem-d4 has been inferred from studies on its parent compound and its use as an analytical standard. The primary metabolic transformation occurs via hydrolysis, with minimal involvement of hepatic enzyme systems.

Ertapenem (B1671056) demonstrates high metabolic stability in hepatic microsomal fractions. In vitro studies using human liver microsomes indicate that ertapenem does not inhibit the metabolism mediated by the six major cytochrome P450 (CYP) isoforms: 1A2, 2C9, 2C19, 2D6, 2E1, and 3A4. europa.eueuropa.eumerck.ca Further investigations confirmed that radiolabelled ertapenem is metabolically stable when incubated with human hepatic microsomes, indicating it is a poor substrate for CYP450 enzymes. oup.commerck.ca This inherent stability in liver-derived enzyme systems suggests that hepatic first-pass metabolism is not a significant clearance pathway for this compound. This characteristic is attributed to the main metabolic pathway being non-hepatic.

The principal metabolite of the non-deuterated parent, ertapenem, is a pharmacologically inactive, ring-opened derivative. merck.ca This metabolite results from the hydrolysis of the β-lactam ring. europa.eueuropa.eu In some animal models and humans, a minor secondary metabolite formed via amide hydrolysis has also been reported. nih.gov

Ertapenem-d4 is widely used as a stable isotope-labeled internal standard for the quantification of ertapenem in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.com Its utility in this role relies on the assumption that it co-elutes with the parent drug and is not significantly metabolized, thus providing a consistent signal for analytical normalization. The mass transitions used for its detection are well-characterized.

Interactive Table: LC-MS/MS Detection Parameters for Ertapenem-d4

| Parameter | Value | Source(s) |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization | nih.gov |

| Mass Transition (m/z) | 480.2 → 350.0 | nih.gov |

| Alternate Transition (m/z) | 480.2 → 436.1 |

Users can sort and filter the data in this table.

To date, specific studies aimed at the isolation and structural characterization of deuterated metabolites of Ertapenem-d4 have not been reported in the literature. Its consistent use as a stable internal standard implies that deuterated metabolites are not formed in quantities that would interfere with its analytical purpose.

The primary enzymatic pathway for ertapenem biotransformation is hydrolysis of the β-lactam ring, a reaction mediated by the enzyme dehydropeptidase-I (DHP-I). europa.eueuropa.eunih.gov The 1-β-methyl group on the ertapenem structure provides a degree of stability against this enzyme compared to other carbapenems like imipenem (B608078). nih.govnih.gov

In vitro studies with fresh rat tissue homogenates from lung and kidney confirmed that these organs are the primary sites of metabolism. nih.gov The addition of cilastatin, a known DHP-I inhibitor, was shown to inhibit the metabolism of ertapenem both in vivo and in vitro, strongly suggesting that DHP-I is the enzyme responsible for its hydrolysis. nih.gov As noted previously, hepatic pathways involving cytochrome P450 enzymes play a negligible role in its biotransformation. oup.commerck.ca

Interactive Table: Enzymatic Pathways in Ertapenem Biotransformation

| Pathway | Enzyme | Primary Location | Role in Metabolism | Source(s) |

|---|---|---|---|---|

| β-Lactam Ring Hydrolysis | Dehydropeptidase-I (DHP-I) | Kidney, Lung | Major | nih.goveuropa.eueuropa.eu |

| Oxidative Metabolism | Cytochrome P450 Isoforms | Liver | Negligible | oup.commerck.ca |

Users can sort and filter the data in this table.

Excretion Pathway Elucidation in Non-Human Biological Systems (e.g., Isolated Perfused Organs)

While specific studies on Ertapenem-d4 excretion using isolated perfused organ systems are not available, in vivo studies in non-human primates and rats provide significant insight into its elimination pathways. These studies show that the drug is eliminated through a combination of metabolism and renal excretion. nih.gov

In rhesus monkeys, a greater portion of the administered dose was eliminated as metabolites compared to humans, with the β-lactam ring-opened metabolite accounting for 74.8% of the dose and an amide hydrolysis product accounting for 7.59%. nih.gov Unchanged ertapenem excretion in urine was only 5% of the dose. nih.gov In Sprague-Dawley rats, the ring-opened and amide hydrolysis metabolites accounted for 31.9% and 20% of the dose, respectively, with unchanged drug in urine representing 17% of the dose. nih.gov These animal models indicate that renal excretion of both the parent drug and its metabolites is the primary route of elimination from the body.

Investigation of Kinetic Isotope Effects on Metabolic Transformations

There are no direct studies in the literature that specifically investigate the kinetic isotope effect (KIE) on the metabolic transformation of Ertapenem-d4. A KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. A significant primary KIE is typically observed when the bond to the isotope is cleaved in the rate-determining step of the reaction.

The primary metabolic pathway for ertapenem is the hydrolysis of the amide bond within the β-lactam ring, catalyzed by DHP-I. nih.gov In Ertapenem-d4, the deuterium (B1214612) atoms are substituted for hydrogen on the phenyl ring component of the molecule. This site of deuteration is remote from the β-lactam ring where the enzymatic hydrolysis occurs. The C-D bonds on the phenyl ring are not broken during this metabolic transformation. Therefore, a significant primary KIE on the rate of DHP-I-mediated hydrolysis is not expected.

Studies on other β-lactamase enzymes have shown that secondary deuterium KIEs on β-lactam hydrolysis can occur, but these effects are often small or inverse, reflecting changes in hybridization at the carbonyl carbon during the formation of the acyl-enzyme transition state. nih.govacs.org However, without specific experimental data for Ertapenem-d4 and DHP-I, the presence or magnitude of any secondary KIE remains speculative. The lack of a direct C-D bond cleavage in the rate-limiting step makes a metabolically significant KIE unlikely for the primary clearance pathway.

Degradation Pathways and Stability Profiling Chemical and Environmental Contexts

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis is a primary degradation pathway for ertapenem (B1671056), involving the cleavage of the strained β-lactam ring. researchgate.netdrugbank.com This process is significantly influenced by pH and temperature. researchgate.netnih.gov

The stability of ertapenem is highly dependent on the pH of the aqueous solution. The degradation kinetics of ertapenem have been studied across a wide pH range, from 0.42 to 12.5. nih.gov The degradation follows pseudo-first-order kinetics under various pH conditions. researchgate.net

Specific acid-base catalysis is involved in the hydrolytic degradation of ertapenem. This includes:

Hydrolysis catalyzed by hydrogen ions in acidic conditions. nih.gov

Hydrolysis of ertapenem dianions catalyzed by hydroxide (B78521) ions in alkaline conditions. nih.gov

Spontaneous hydrolysis of zwitterions and dianions of ertapenem influenced by water. nih.gov

Carbapenems like ertapenem generally exhibit their greatest stability in a narrow pH range, typically between pH 5.5 and 7.5. researchgate.net Forced degradation studies have shown that ertapenem is particularly susceptible to degradation under basic conditions. researchgate.netejbps.com One study found that in a basic solution (0.1 N NaOH), the amount of the open-ring impurity grew from 0.6% to 25.0% within two minutes. unipv.it Conversely, under acidic conditions (0.1 N HCl for 5 minutes), the same open-ring impurity was also observed to increase significantly. unipv.it

The rate of degradation is also influenced by the presence of buffer species. Studies have demonstrated that acetate, phosphate (B84403), and borate (B1201080) buffers can catalyze the degradation of ertapenem. nih.gov The catalytic effect of different buffer species, such as acetic acid and phosphate ions, has been quantified, indicating that all species of acetic, sodium acetate, and mono- and di-hydrogen phosphate ions contribute to the degradation of ertapenem. researchgate.net

Table 1: pH-Dependent Degradation of Ertapenem

| pH Condition | Observation | Reference |

|---|---|---|

| Acidic (pH 1.20) | Increased degradation with increased temperature. The activation energy for degradation was calculated to be 62.7 kJmol⁻¹. | researchgate.net |

| Weakly Acidic to Neutral (pH 5.00 - 7.50) | The degradation is less pronounced compared to acidic and basic conditions. | researchgate.net |

| Basic (pH > 7.50) | Base-catalyzed degradation is significant. | researchgate.net |

| Basic (0.1 N NaOH) | Rapid formation of the open-ring degradation product, increasing from 0.6% to 25.0% in 2 minutes. | unipv.it |

The primary hydrolytic degradation product of ertapenem is the open-ring derivative, formed by the hydrolysis of the β-lactam ring. drugbank.comscience.gov This open-ring metabolite is pharmacologically inactive. drugbank.com The hydrolysis is mediated by the dehydropeptidase-I (DHP-I) enzyme in vivo, which is predominantly found in the kidneys. drugbank.com In chemical degradation, this occurs through acid or base catalysis. unipv.it

Further degradation can lead to the formation of dimeric products. nih.gov The formation of these dimers has been observed to be more extensive when the pH is below 7.5. unipv.it At least three different dimeric degradation products of ertapenem have been prepared, isolated, and characterized. nih.gov

NMR studies have identified different isomeric forms of the hydrolysis products. For ertapenem, the hydrolysis products exist as a mixture of (S)-Δ¹ and (R)-Δ¹ epimers, with the (S)-Δ¹ form being the predominant and more thermodynamically stable epimer, existing in approximately a 5:1 ratio with the (R)-Δ¹ epimer at equilibrium. nih.gov

Table 2: Major Hydrolytic Degradation Products of Ertapenem

| Degradation Product | Description | Reference |

|---|---|---|

| Open-Ring Derivative | Formed by the cleavage of the β-lactam ring. It is the major metabolite and is pharmacologically inactive. | drugbank.comunipv.itscience.gov |

| Dimeric Products | Formation is more pronounced at pH values below 7.5. Multiple dimeric structures have been identified. | unipv.itnih.gov |

| (S)-Δ¹ and (R)-Δ¹ Epimers | Isomeric forms of the hydrolysis product, with the (S)-Δ¹ epimer being the major and more stable form. | nih.gov |

Photolytic Degradation Pathways

Information on the specific photolytic degradation pathways of Ertapenem-d4 (disodium) is limited. However, forced degradation studies on ertapenem sodium have been conducted under photolytic conditions. researchgate.netejbps.com In one such study, ertapenem sodium was found to be stable when exposed to light. researchgate.net Another study subjected ertapenem to photolysis and found that the degradation products were well resolved from the main peak, suggesting the stability-indicating power of the analytical method used. ejbps.com Further research is needed to fully elucidate the specific degradation products and mechanisms under photolytic stress.

Oxidative Degradation Mechanisms

Ertapenem is susceptible to oxidative degradation. veeprho.com Forced degradation studies involving exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) have been performed. unipv.it When an aqueous solution of ertapenem was treated with 30% H₂O₂, the formation and growth of several impurities were observed, including an increase in a dimeric impurity (Dimer II) from 0.6% to 2.6%. unipv.it This indicates that oxidative stress can lead to both the formation of new degradation products and the enhancement of existing ones.

Table 3: Oxidative Degradation of Ertapenem

| Condition | Observation | Reference |

|---|---|---|

| Aqueous solution with 30% H₂O₂ | Formation and growth of several impurities, including an increase in Dimer II from 0.6% to 2.6%. | unipv.it |

Thermal Stability and Solid-State Degradation Profiling

The thermal stability of ertapenem has been investigated in both solution and solid-state. researchgate.netresearchgate.net In solution, the degradation of ertapenem increases with an increase in temperature. researchgate.net The apparent activation energy of ertapenem degradation at pH 1.20 was calculated to be 62.7 kJmol⁻¹. researchgate.net

In the solid state, ertapenem is comparatively much more stable than in solution. researchgate.netejbps.com However, it is still susceptible to degradation at elevated temperatures. The kinetics of thermal degradation have been studied in dry air and at increased relative air humidity. researchgate.net The degradation follows first-order kinetics. researchgate.net

Humidity is a significant factor affecting the degradation of ertapenem in the solid state. researchgate.net The rate of degradation increases with increasing relative humidity. The thermodynamic parameters, including activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation, have been calculated for the degradation of ertapenem under different conditions. researchgate.net

Table 4: Thermal and Solid-State Stability of Ertapenem

| Condition | Key Findings | Reference |

|---|---|---|

| Solution (pH 1.20) | Degradation increases with temperature; Activation energy = 62.7 kJmol⁻¹. | researchgate.net |

| Solid State (Dry Air, 363-393 K) | Follows first-order degradation kinetics. | researchgate.net |

| Solid State (Increased Relative Humidity) | Degradation rate increases with humidity; follows first-order kinetics. | researchgate.net |

| Solution (100 mg/mL at 23°C) | 10% loss of initial concentration within the first 6.75 hours. | cjhp-online.canih.gov |

| Solution (100 mg/mL at 4°C) | 10% loss of initial concentration in the first 2.5 days. | cjhp-online.canih.gov |

| Solution (Frozen at -20°C) | Stable for 14 to 28 days, with stability for 3-5 hours after thawing. | nih.gov |

Stability in Various Chemical Solvents and Buffer Systems

The stability of ertapenem in solution is influenced by the type of solvent and buffer system used. researchgate.netnih.gov Ertapenem demonstrates greater stability in sodium chloride solutions (e.g., 0.9% and 0.225% sodium chloride) and Ringer's solution compared to dextrose and mannitol (B672) solutions, where it is unstable. nih.gov

The concentration of ertapenem in solution also affects its stability, with lower concentrations (10 mg/mL) being more stable than higher concentrations (20 mg/mL). nih.gov As previously mentioned, various buffer systems, including acetate, phosphate, and borate, can catalyze the degradation of ertapenem. nih.gov The catalytic effect of buffer species has been demonstrated, with all species of acetic acid and phosphate buffers showing a catalytic effect on ertapenem degradation. researchgate.net For instance, ertapenem was stabilized in MES buffer at pH 6.5 during serum sample collection. walshmedicalmedia.com

Table 5: Stability of Ertapenem in Different Solvents and Buffers

| Solvent/Buffer | Stability | Reference |

|---|---|---|

| 0.9% Sodium Chloride | Relatively stable | nih.gov |

| 0.225% Sodium Chloride | Relatively stable | nih.gov |

| Ringer's Solution | Relatively stable | nih.gov |

| Dextrose Solutions | Unstable | nih.gov |

| Mannitol Solutions | Unstable | nih.gov |

| Acetate Buffer | Catalyzes degradation | researchgate.netnih.gov |

| Phosphate Buffer | Catalyzes degradation | researchgate.netnih.gov |

| Borate Buffer | Catalyzes degradation | nih.gov |

| MES Buffer (pH 6.5) | Used for stabilization in serum samples | walshmedicalmedia.com |

Considerations for Environmental Fate and Persistence of Carbapenems (Research tool context)

The environmental presence of antibiotics like Ertapenem is a growing concern due to the potential for developing antibiotic-resistant bacteria. nih.gov Although used in controlled laboratory settings, the disposal of Ertapenem-d4 (disodium) and its metabolites necessitates an understanding of its environmental behavior. The primary degradation pathways for carbapenems in the environment are microbial degradation and photodegradation.

Microbial Degradation Studies in Controlled Environmental Samples

The microbial breakdown of carbapenems is a key factor in their environmental persistence. While specific studies on Ertapenem-d4 (disodium) are not available, research on Ertapenem and the broader carbapenem (B1253116) class indicates that they are susceptible to microbial degradation, albeit at varying rates.

Ertapenem is considered potentially persistent in the environment, as it is only slightly degradable in biological systems and does not meet the criteria for ready biodegradability. fass.se The main route of degradation in aqueous media is the hydrolysis of the beta-lactam ring, a process that can be facilitated by microbial enzymes. fass.se

| Factor | Influence on Microbial Degradation | References |

| Microbial Enzymes | Presence of carbapenem-hydrolyzing enzymes like MBLs enhances degradation. | nih.gov |

| Soil Properties | Physicochemical characteristics of the soil impact microbial activity and degradation rates. | nih.gov |

| Compound Structure | The beta-lactam ring is the primary site of microbial attack through hydrolysis. | fass.se |

| Biodegradability | Ertapenem is not readily biodegradable, indicating a degree of persistence. | fass.se |

This table summarizes key factors influencing the microbial degradation of Ertapenem based on available research.

Photodegradation in Simulated Aquatic Environments

Photodegradation, the breakdown of compounds by light, is another significant pathway for the removal of carbapenems from aquatic environments. Studies on carbapenems such as imipenem (B608078) and meropenem (B701) show that they undergo photochemical degradation in aqueous solutions when exposed to solar radiation. nih.govx-mol.com

Research indicates that these carbapenems have a strong absorption band around 300 nm, making them susceptible to direct photolysis. nih.govx-mol.com The degradation kinetics generally follow first-order reactions. nih.govresearchgate.net For Ertapenem specifically, photolytic studies have determined an experimental half-life of 4.73 days in water at a pH of 8.3, when exposed to light for 16 hours a day. fass.se

The presence of other substances in the water, such as dissolved organic matter (humic and fulvic acids) and nitrate (B79036) ions, can influence the rate of photodegradation. nih.govmdpi.com While in some cases these substances can act as photosensitizers and accelerate degradation, for imipenem and meropenem, their presence did not significantly alter the photochemical degradation rate under natural solar radiation. nih.govx-mol.com The efficiency of degradation can also be enhanced by photocatalysts like titanium dioxide (TiO2), which has been shown to be effective for the removal of imipenem and meropenem. nih.govconsensus.app

| Parameter | Finding | References |

| Ertapenem Half-life | 4.73 days in water (pH 8.3, 16h light/day) | fass.se |

| Carbapenem Absorption | Strong absorption around 300 nm | nih.govx-mol.com |

| Degradation Kinetics | Follows first-order kinetics for related carbapenems. | nih.govresearchgate.net |

| Effect of Water Matrix | Organic and inorganic constituents had no significant effect on imipenem and meropenem photodegradation. | nih.govx-mol.com |

| Photocatalysis | TiO2 enhances the degradation of carbapenems like imipenem and meropenem. | nih.govconsensus.app |

This table presents key findings related to the photodegradation of Ertapenem and other carbapenems in aquatic environments.

Advanced Research Applications of Ertapenem D4 Disodium

Enhancing Quantitative Bioanalysis as an Internal Standard in Pre-clinical Research

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ertapenem-d4, being chemically identical to ertapenem (B1671056) but with a different mass, co-elutes with the parent drug and experiences similar extraction, ionization, and fragmentation patterns. This behavior is crucial for accurately correcting for variations that can occur during sample preparation and analysis.

The development of robust and reliable LC-MS/MS methods is fundamental for preclinical pharmacokinetic studies. Ertapenem-d4 is instrumental in the validation of such methods for the quantification of ertapenem in various biological matrices, including plasma and serum. nih.gov Research has demonstrated the development of simple, rapid, and sensitive LC-MS/MS methods using Ertapenem-d4 as an internal standard. nih.gov These methods are essential for accurately determining the concentration-time profiles of ertapenem in preclinical models.

One such method, developed for the analysis of ertapenem in human plasma, showcased a simple protein precipitation step followed by LC-MS/MS analysis. nih.gov The use of deuterated ertapenem as the internal standard resulted in better interday and intraday variation and accuracy compared to methods that utilized beta-lactam analogues as internal standards. nih.gov The calibration curve was linear over a concentration range of 0.1 to 125 mg/L, with a lower limit of quantification (LLOQ) of 0.1 mg/L. nih.govresearchgate.net Another study reported a rapid LC-MS/MS method with an analytical run time of just 2 minutes for the quantification of ertapenem in human serum, also using Ertapenem-d4 as the internal standard.

Key validation parameters for these methods are summarized in the table below, illustrating the robustness and reliability conferred by the use of Ertapenem-d4.

| Parameter | Method 1 (Plasma) nih.govresearchgate.net | Method 2 (Serum) |

| Linearity Range | 0.1 - 125 mg/L | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | >0.99 | >0.996 |

| Lower Limit of Quantification (LLOQ) | 0.1 mg/L | 1 µg/mL |

| Intra-day Precision (CV%) | 2.7% - 11.8% | 0.59% - 1.96% |

| Inter-day Precision (CV%) | 0% - 8.4% | 2.07% - 4.22% |

| Accuracy | -2.4% to 10.3% bias | 96.7% - 106.5% |

This table is based on data presented in the referenced studies and is for illustrative purposes.

Biological matrices such as plasma and serum are complex, containing numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.govmedipharmsai.com This can lead to ion suppression or enhancement, resulting in inaccurate quantification. nih.gov The ideal internal standard should experience the same matrix effects as the analyte, thus allowing for accurate correction.

Ertapenem-d4, due to its identical chemical structure to ertapenem, co-elutes and is exposed to the same matrix components at the same time. nih.govcrimsonpublishers.com This ensures that any ion suppression or enhancement affecting ertapenem will also similarly affect Ertapenem-d4. nih.govcrimsonpublishers.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively normalized, leading to significantly improved analytical precision and accuracy. nih.gov Studies have reported minimal matrix effects when using Ertapenem-d4, with recovery concentrations being between 94.9% and 107.3%. The use of a stable isotope-labeled internal standard like Ertapenem-d4 is a key strategy to mitigate the impact of matrix effects, which is a critical aspect of method validation according to regulatory guidelines. medipharmsai.com

Mechanistic Pharmacokinetic-Pharmacodynamic Modeling (Pre-clinical and In Silico)

Mechanistic pharmacokinetic-pharmacodynamic (PK-PD) modeling is a powerful tool used to understand the relationship between drug concentration and its pharmacological effect over time. In preclinical research, these models are crucial for predicting optimal dosing regimens and for translating findings from animal models to humans. The foundation of a reliable PK-PD model is high-quality pharmacokinetic data, which is precisely where the application of Ertapenem-d4 becomes critical.

Tracing Studies for Drug Distribution and Target Engagement in In Vitro and Ex Vivo Models

Stable isotope-labeled compounds are valuable tools for tracing the fate of a drug within biological systems. In theory, Ertapenem-d4 could be used in in vitro and ex vivo models to study drug distribution and target engagement. For instance, by incubating cells or tissues with Ertapenem-d4, researchers could use mass spectrometry to track its uptake, accumulation, and binding to specific cellular components, such as penicillin-binding proteins (PBPs), which are the primary targets of carbapenem (B1253116) antibiotics.

However, based on currently available literature, specific research explicitly describing the use of Ertapenem-d4 as a tracer for drug distribution and target engagement studies in in vitro and ex vivo models is not extensively documented. The primary application of Ertapenem-d4 remains as an internal standard for quantitative analysis. The synthesis of a radiolabeled version of ertapenem would be a more common approach for such tracing studies.

Elucidation of Antibiotic Resistance Mechanisms at the Molecular Level (In Vitro Models)

Understanding the molecular mechanisms of antibiotic resistance is a cornerstone of infectious disease research. In vitro models are frequently used to investigate how bacteria develop resistance to antibiotics like ertapenem. These studies often involve exposing bacterial cultures to varying concentrations of the antibiotic and observing the resulting changes in bacterial growth, morphology, and genetic makeup. nih.govbiorxiv.org

Accurate quantification of the antibiotic concentration in the culture medium over time is crucial for these experiments. The degradation of the antibiotic or its binding to components in the medium can affect the true exposure of the bacteria. LC-MS/MS methods, with Ertapenem-d4 as an internal standard, provide the necessary accuracy to monitor the stability and concentration of ertapenem in these in vitro systems. This ensures that the observed bacterial responses are correctly correlated with the actual antibiotic pressure being applied. Mechanisms of ertapenem resistance in Enterobacteriaceae, for example, have been linked to the production of β-lactamases and alterations in outer membrane porins. nih.gov Precise analytical methods are essential to quantitatively assess the impact of these mechanisms on the effective concentration of ertapenem.

Advancements in Methodologies for Carbapenem Research

The field of carbapenem research is continually evolving, with a drive towards more sensitive, specific, and high-throughput analytical methodologies. researchgate.netnih.gov The adoption of LC-MS/MS for the quantification of carbapenems represents a significant advancement over older techniques like HPLC-UV, which often have longer run times and lower sensitivity.

The use of deuterated internal standards, such as Ertapenem-d4, is a hallmark of these advanced methodologies. It addresses the inherent challenges of bioanalysis, particularly the variability introduced by complex biological matrices. crimsonpublishers.comcrimsonpublishers.com By providing a more reliable means of quantification, Ertapenem-d4 facilitates more sophisticated research into the pharmacokinetics and pharmacodynamics of carbapenems. This, in turn, supports the development of new carbapenem derivatives and the optimization of dosing strategies for existing ones to combat the growing threat of antibiotic resistance. The ongoing refinement of analytical techniques, underscored by the use of stable isotope-labeled standards, is crucial for pushing the boundaries of carbapenem research. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Deuterated Analogs in Advanced Proteomics and Metabolomics

The use of stable isotope-labeled compounds is a cornerstone of modern proteomics and metabolomics, enabling precise quantification and pathway analysis. Deuterated analogs, such as Ertapenem-d4, are poised for expanded roles in these fields.

Quantitative Proteomics: In proteomics, deuterated reagents are used to alkylate cysteine residues, creating a "mass tag" that allows for the differentiation and quantification of proteins from different samples when analyzed by mass spectrometry. researchgate.net This technique is crucial for comparative proteome analysis, such as studying protein expression changes in response to drug treatment. researchgate.net For instance, researchers have used proteomics to profile the response of carbapenem-resistant Klebsiella pneumoniae when challenged with ertapenem (B1671056), identifying changes in transporters, quorum sensing systems, and alternative porins. nih.gov The use of deuterated standards in such studies ensures the accuracy of these quantitative measurements.

Metabolomic Flux Analysis: Deuterated compounds serve as tracers to map the flow of metabolites through complex biochemical pathways. By introducing a deuterated substrate into a biological system, researchers can track the incorporation of deuterium (B1214612) into downstream metabolites, providing a dynamic view of metabolic activity. This approach is invaluable for understanding disease states and the mechanism of action of drugs.

Characterizing Drug-Protein Interactions: Advanced proteomic techniques can elucidate the binding interactions between drugs and plasma proteins. A compound-centric proteomic approach was used to characterize the plasma protein binding profile of ertapenem, which is unique among carbapenems for its high degree of protein binding. unimelb.edu.aunih.gov Deuterated analogs can enhance these studies by providing precise internal standards for quantifying the bound and unbound drug fractions.

The integration of proteomics and metabolomics offers a comprehensive understanding of a biological system's response to stimuli, such as antibiotic exposure. frontiersin.orgmdpi.com These multi-omics approaches are critical for identifying biomarkers for drug resistance and developing new therapeutic strategies. frontiersin.org

| Research Area | Application of Deuterated Analogs | Significance |

| Proteomics | Quantitative analysis of protein expression (e.g., using deuterated alkylating agents). researchgate.net | Enables accurate comparison of proteomes under different conditions (e.g., before and after drug treatment). nih.gov |

| Metabolomics | Tracers for metabolic flux analysis. | Provides dynamic insights into metabolic pathways and drug mechanisms. |

| Pharmacokinetics | Characterizing drug-protein binding interactions. unimelb.edu.au | Improves understanding of drug distribution and availability. |

Integration with Systems Biology for Comprehensive Mechanistic Understanding

Systems biology aims to understand the complex interactions within biological systems by integrating diverse datasets from genomics, proteomics, metabolomics, and other 'omics' fields. nih.govnih.gov This holistic approach is essential for deciphering the multifaceted mechanisms of drug action and resistance. springernature.comresearchgate.net

Deuterated compounds like Ertapenem-d4 can play a crucial role in providing the high-quality, quantitative data needed for robust systems biology models. nih.gov For example, by using deuterated ertapenem as an internal standard, researchers can generate precise measurements of its concentration in various cellular compartments and its effect on global proteomic and metabolomic profiles. This data can then be integrated into mathematical models to simulate the drug's mechanism of action and predict potential resistance pathways. nih.gov

A systems biology approach can help unravel the complex interplay between drugs and the gut microbiome, which can significantly impact a drug's efficacy and toxicity. nih.gov Understanding these interactions is critical for developing personalized medicine strategies.

Potential for De Novo Deuterated Therapeutic Candidate Development (Conceptual)

The strategic replacement of hydrogen with deuterium can significantly improve a drug's pharmacokinetic properties, a concept known as the "deuterium kinetic isotope effect" (DKIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic reactions that involve breaking this bond. musechem.com This can lead to:

Reduced metabolic clearance and a longer drug half-life.

Increased systemic exposure.

Decreased formation of potentially toxic metabolites. researchgate.net

Historically, this strategy was mainly applied to existing drugs in what is known as a "deuterium switch" approach. nih.govuniupo.ituniupo.it A prime example is deutetrabenazine, the first deuterated drug approved by the FDA in 2017. nih.govnih.gov However, the focus is now shifting towards de novo drug discovery, where deuteration is incorporated into the design of new chemical entities from the very beginning. researchgate.netnih.govuniupo.it This approach led to the 2022 FDA approval of deucravacitinib, a pioneering de novo deuterated drug. researchgate.netnih.govuniupo.it

This conceptual shift opens the possibility of developing novel deuterated antibiotics based on scaffolds like ertapenem. By identifying metabolic "soft spots" in the molecule, medicinal chemists could strategically place deuterium atoms to enhance its metabolic stability and potentially improve its therapeutic profile.

| Deuterated Drug | Development Approach | Therapeutic Use | Year of FDA Approval |

| Deutetrabenazine | Deuterium Switch nih.gov | Huntington's disease nih.gov | 2017 nih.gov |

| Donafenib | Deuterium Switch nih.gov | Unresectable hepatocellular carcinoma (Approved in China) nih.govnih.gov | 2021 (China) nih.gov |

| Deucravacitinib | De Novo Design nih.gov | Autoimmune diseases (e.g., psoriasis) | 2022 nih.gov |

High-Throughput Screening Methodologies Utilizing Labeled Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds to identify potential "hits" that modulate a specific biological target. biobide.combmglabtech.comwikipedia.org HTS workflows rely heavily on automation, robotics, liquid handling devices, and sensitive detectors to process large compound libraries in microplate formats. bmglabtech.comwikipedia.orgtechnologynetworks.com

Labeled compounds, including deuterated molecules, are integral to many HTS assays. They can be used in various ways: